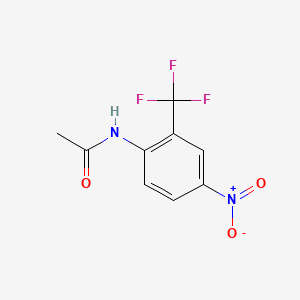

4-Nitro-2-(trifluoromethyl)acetanilide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O3/c1-5(15)13-8-3-2-6(14(16)17)4-7(8)9(10,11)12/h2-4H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEVUHKSMGYLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337240 | |

| Record name | N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-68-6 | |

| Record name | N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Nitro-2'-(trifluoromethyl)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Nitro-2-(trifluoromethyl)acetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 4-Nitro-2-(trifluoromethyl)acetanilide, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates essential chemical and physical data, outlines detailed experimental protocols for its synthesis and characterization, and illustrates its synthetic utility. The information presented is intended to support researchers and professionals in drug development and chemical synthesis in understanding and utilizing this compound effectively.

Core Properties of this compound

This compound is a yellow crystalline powder.[1] Its chemical structure features an acetanilide backbone substituted with a nitro group at the 4-position and a trifluoromethyl group at the 2-position.[1] This substitution pattern significantly influences its reactivity and makes it a valuable precursor in organic synthesis.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | [3][4] |

| CAS Number | 395-68-6 | [1][2][5][6] |

| Molecular Formula | C9H7F3N2O3 | [1][2][5][6] |

| Molecular Weight | 248.16 g/mol | [2][5][6] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 144-150 °C | [1][2][5][6] |

| Boiling Point | 371.8 °C at 760 mmHg | [1][2] |

| Density | 1.478 g/cm³ | [1][2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [1] |

| pKa (Predicted) | 13.15 ± 0.70 | [6] |

| Flash Point | 178.7 °C | [1][2] |

| Vapor Pressure | 1.01E-05 mmHg at 25°C | [2] |

| Refractive Index | 1.532 | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the acetylation of 4-nitro-2-(trifluoromethyl)aniline.

Step 1: Acetylation of 4-nitro-2-(trifluoromethyl)aniline

A plausible method for the acetylation of 4-nitro-2-(trifluoromethyl)aniline can be adapted from standard procedures for the acetylation of anilines.

-

Materials:

-

4-nitro-2-(trifluoromethyl)aniline

-

Acetic anhydride

-

Concentrated hydrochloric acid

-

Sodium acetate

-

Distilled water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask, suspend 4-nitro-2-(trifluoromethyl)aniline in distilled water.

-

Add a stoichiometric amount of concentrated hydrochloric acid to dissolve the aniline derivative, forming the hydrochloride salt.

-

In a separate beaker, prepare a solution of sodium acetate in water. To this, add a slight excess of acetic anhydride.

-

Add the sodium acetate/acetic anhydride mixture to the aniline hydrochloride solution with vigorous stirring.

-

Continue stirring the reaction mixture for 30-60 minutes. The product, this compound, will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash with cold water to remove any unreacted starting materials and salts.

-

Purify the crude product by recrystallization from ethanol to yield the final product.

-

Step 2: Alternative Synthesis via Nitration of 2-(Trifluoromethyl)acetanilide

An alternative route involves the nitration of 2-(trifluoromethyl)acetanilide. This method requires careful temperature control to favor the formation of the desired 4-nitro isomer.

-

Materials:

-

2-(Trifluoromethyl)acetanilide

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

-

-

Procedure:

-

Dissolve 2-(trifluoromethyl)acetanilide in cold concentrated sulfuric acid in a flask, ensuring the temperature does not rise significantly.

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the acetanilide solution. Maintain the temperature below 10 °C throughout the addition with constant stirring.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 30 minutes.

-

Pour the reaction mixture onto crushed ice with stirring. The solid this compound will precipitate.

-

Collect the product by vacuum filtration and wash thoroughly with cold water to remove residual acids.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the chemical structure. The spectra are expected to show characteristic signals for the aromatic protons, the acetyl group, and the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretch of the amide, the C=O stretch of the amide, and the characteristic stretches for the nitro group.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

-

Melting Point Analysis:

-

The melting point of the purified product should be determined and compared to the literature values to assess its purity.

-

Mandatory Visualizations

Caption: Synthetic routes to this compound.

Caption: Role as a key chemical intermediate.

Applications in Drug Development and Chemical Synthesis

This compound is not typically used as an active pharmaceutical ingredient itself. Instead, its significance lies in its role as a versatile building block for the synthesis of more complex molecules. The presence of the nitro and trifluoromethyl groups on the aniline ring provides handles for a variety of chemical transformations.

-

Pharmaceutical Synthesis: This compound serves as a precursor for the development of novel therapeutic agents. The trifluoromethyl group is a common motif in modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity. The nitro group can be readily reduced to an amine, which can then be further functionalized.

-

Agrochemical Synthesis: In the agrochemical industry, it is used as an intermediate in the production of herbicides and pesticides. The specific structural features of this molecule can be incorporated into final products to impart desired biological activity against pests and weeds.

-

Dye and Pigment Production: The chromophoric nature of the nitroaniline substructure makes this compound a useful intermediate in the synthesis of certain dyes and pigments.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of a range of products, particularly in the pharmaceutical and agrochemical sectors, is well-established. This guide provides the essential information for researchers and developers to effectively and safely utilize this compound in their synthetic endeavors.

References

- 1. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fchpt.stuba.sk [fchpt.stuba.sk]

- 5. scispace.com [scispace.com]

- 6. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

Elucidation of the Chemical Structure of 4-Nitro-2-(trifluoromethyl)acetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 4-Nitro-2-(trifluoromethyl)acetanilide. This document details the compound's chemical properties, provides experimental protocols for its synthesis and characterization, and presents spectroscopic data analysis for structural confirmation.

Compound Identification and Properties

This compound is an organic compound featuring a substituted benzene ring, making it a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical identity and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | N-(4-nitro-2-(trifluoromethyl)phenyl)acetamide | [2] |

| Synonyms | 2-Acetamido-5-nitrobenzotrifluoride, 4'-Nitro-2'-(trifluoromethyl)acetanilide | [1] |

| CAS Number | 395-68-6 | [1] |

| Molecular Formula | C₉H₇F₃N₂O₃ | [1] |

| Molecular Weight | 248.16 g/mol | [1][3] |

| Melting Point | 144-146 °C | [3] |

| Appearance | Solid (form may vary) | |

| Solubility | Expected to be soluble in common organic solvents like acetone, ethanol, and dimethyl sulfoxide. |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | m/z (Predicted) | Interpretation |

| [M]⁺ | 248.04 | Molecular Ion |

| [M+H]⁺ | 249.05 | Protonated Molecular Ion |

| [M-COCH₂]⁺ | 206.03 | Loss of ketene |

| [M-NO₂]⁺ | 202.05 | Loss of nitro group |

Predicted fragmentation patterns are based on the structure and common fragmentation pathways for similar compounds.

A mass spectrum for 4'-Nitro-2'-(trifluoromethyl)acetanilide is available and shows a molecular ion peak consistent with its molecular weight.[4]

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3100 | N-H | Stretching |

| 1680-1650 | C=O (Amide I) | Stretching |

| 1560-1500 & 1360-1290 | N-O (Nitro group) | Asymmetric & Symmetric Stretching |

| 1350-1150 | C-F (Trifluoromethyl) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (in ppm, relative to TMS)

| Proton | Chemical Shift (δ) | Multiplicity | Integration |

| -NH | ~9.5-10.5 | Singlet | 1H |

| Ar-H (adjacent to NO₂) | ~8.3-8.5 | Doublet | 1H |

| Ar-H (adjacent to NHCOCH₃) | ~8.0-8.2 | Doublet of doublets | 1H |

| Ar-H (adjacent to CF₃) | ~7.8-8.0 | Doublet | 1H |

| -CH₃ | ~2.2-2.3 | Singlet | 3H |

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (in ppm)

| Carbon | Chemical Shift (δ) |

| C=O | ~168-170 |

| Ar-C (attached to NO₂) | ~145-148 |

| Ar-C (attached to NHCOCH₃) | ~138-140 |

| Ar-C (attached to CF₃) | ~125-130 (quartet due to C-F coupling) |

| Ar-CH | ~120-135 |

| -CF₃ | ~120-125 (quartet due to C-F coupling) |

| -CH₃ | ~24-26 |

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from 2-(trifluoromethyl)aniline: acetylation followed by nitration.

Step 1: Acetylation of 2-(Trifluoromethyl)aniline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)aniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-(trifluoromethyl)acetanilide.

Step 2: Nitration of 2-(Trifluoromethyl)acetanilide

-

In a clean, dry round-bottom flask, dissolve the 2-(trifluoromethyl)acetanilide obtained from the previous step in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes and then allow it to warm to room temperature for another 30 minutes.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[5]

Characterization Methods

Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus. A sharp melting point range close to the literature value indicates high purity.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product. A suitable eluent system (e.g., hexane:ethyl acetate) should be used to achieve good separation of the starting material, intermediate, and final product.

Spectroscopic Analysis: The purified product is subjected to Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy to confirm its structure, as detailed in Section 2.

Visualization of Key Processes

The following diagrams illustrate the logical flow of the structure elucidation process and the experimental workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)acetanilide (CAS 395-68-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitro-2-(trifluoromethyl)acetanilide, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical research. This document details its physicochemical properties, synthesis, and potential applications, with a focus on its relevance to drug development.

Core Compound Data

| Property | Value | Reference |

| CAS Number | 395-68-6 | [1] |

| Molecular Formula | C₉H₇F₃N₂O₃ | [2] |

| Molecular Weight | 248.16 g/mol | [2] |

| Melting Point | 146-150 °C | [2] |

| Boiling Point | 371.8 °C at 760 mmHg | |

| Density | 1.478 g/cm³ | |

| Appearance | Likely a solid, given the melting point. | |

| Synonyms | 2-ACETAMIDO-5-NITROBENZOTRIFLUORIDE, N-(4-nitro-2-(trifluoromethyl)phenyl)acetamide | [2] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(Trifluoromethyl)acetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Crushed Ice

-

Cold Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a flask, dissolve 2-(trifluoromethyl)acetanilide in a minimal amount of glacial acetic acid.

-

Cooling: Cool the resulting solution in an ice-salt bath to a temperature between 0-5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the low temperature and stirring continuously.

-

Nitration: Prepare a nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the acetanilide solution. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.

-

Reaction Completion: After the addition of the nitrating mixture is complete, allow the reaction to stir at room temperature for approximately 30 minutes.

-

Precipitation: Pour the reaction mixture slowly onto a generous amount of crushed ice with constant stirring. A solid precipitate of this compound should form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purification (Recrystallization): The crude product can be purified by recrystallization from ethanol to yield the final product.

Safety Precautions: This reaction involves the use of strong acids and is exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Spectroscopic Data (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons of the acetamido group, and the N-H proton. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the trifluoromethyl carbon, the carbonyl carbon, the methyl carbon, and the aromatic carbons.

-

FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch, C=O stretch of the amide, N-O stretches of the nitro group, and C-F stretches of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (248.16 g/mol ).

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both the nitro and trifluoromethyl groups imparts unique electronic properties that can be exploited in drug design.

The trifluoromethyl group is a well-known pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of a drug molecule. The nitro group, while sometimes associated with toxicity, can also be a key functional group in certain therapeutic agents and can be readily converted to an amino group, providing a handle for further synthetic modifications.

While there is no specific signaling pathway directly attributed to this compound in the available literature, its structural motifs are present in various biologically active compounds. For instance, related nitro- and trifluoromethyl-containing anilides have been investigated for their potential as antimicrobial agents and as inhibitors of various enzymes.

Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Functional Groups to Application

Caption: Relationship between functional groups and potential applications.

References

An In-depth Technical Guide to N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide, identified by its CAS number 395-68-6, is a fluorinated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its physicochemical properties and inferred synthetic pathways. Despite a thorough review of publicly available data, detailed information on its specific discovery, historical development, and biological activity remains limited, suggesting it is a compound primarily used in industrial synthesis rather than as a bioactive agent itself.

Introduction

N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide belongs to the class of substituted acetanilides. The presence of both a nitro (-NO2) and a trifluoromethyl (-CF3) group on the phenyl ring significantly influences its chemical reactivity and physical properties. The electron-withdrawing nature of these substituents makes the aromatic ring susceptible to nucleophilic substitution reactions and modifies the acidity of the amide proton. This compound serves as a valuable building block in organic synthesis, offering a scaffold for the introduction of further functionalities.[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide is presented in Table 1. This data is compiled from various chemical supplier databases and provides essential information for handling, storage, and characterization of the compound.

Table 1: Physicochemical Properties of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide

| Property | Value | Reference(s) |

| CAS Number | 395-68-6 | [2] |

| Molecular Formula | C₉H₇F₃N₂O₃ | [2] |

| Molecular Weight | 248.16 g/mol | [2] |

| Melting Point | 144-146 °C | [2] |

| Appearance | Yellow crystalline powder | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone. | [2] |

Synthesis and Manufacturing

While no specific, detailed experimental protocol for the discovery or routine synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide has been found in peer-reviewed scientific literature, its synthesis can be logically inferred from established organic chemistry principles and analogous reactions reported for similar compounds. Two primary synthetic routes are plausible:

-

Acetylation of 4-nitro-2-(trifluoromethyl)aniline.

-

Nitration of N-[2-(trifluoromethyl)phenyl]acetamide.

Proposed Experimental Protocol: Acetylation of 4-nitro-2-(trifluoromethyl)aniline

This is the most probable and direct route for the synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide. The reaction involves the acylation of the amino group of 4-nitro-2-(trifluoromethyl)aniline with an acetylating agent such as acetic anhydride or acetyl chloride.

Reaction:

Detailed Methodology:

-

Dissolution: Dissolve 4-nitro-2-(trifluoromethyl)aniline (1.0 eq) in a suitable aprotic solvent such as glacial acetic acid, dichloromethane, or tetrahydrofuran.

-

Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1-1.5 eq) dropwise at room temperature. If using acetyl chloride, a base such as triethylamine or pyridine should be added to neutralize the HCl byproduct.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the product.

-

Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide.

Proposed Experimental Protocol: Nitration of N-[2-(trifluoromethyl)phenyl]acetamide

This alternative route involves the nitration of N-[2-(trifluoromethyl)phenyl]acetamide. The acetamido group is an ortho-, para-director. Due to the steric hindrance from the acetamido and trifluoromethyl groups at the ortho positions, the nitration is expected to predominantly occur at the para position.

Reaction:

Detailed Methodology:

-

Dissolution: Dissolve N-[2-(trifluoromethyl)phenyl]acetamide (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath.

-

Preparation of Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (1.0-1.2 eq) and concentrated sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise to the solution of the acetamide while maintaining the low temperature and stirring vigorously.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and purify by recrystallization.

History and Discovery

There is a notable absence of publicly available information regarding the specific discovery and historical development of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide. Chemical supplier databases list it with a CAS number, indicating its formal registration, but do not provide historical context. Its existence is primarily documented through its availability as a commercial chemical intermediate. This suggests that its discovery and initial synthesis were likely carried out within an industrial research and development setting for the purpose of synthesizing other target molecules, and this information was not published in academic journals.

Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature or public databases regarding any biological activity of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide. Consequently, no signaling pathways associated with this compound have been described. Its primary role appears to be that of a synthetic intermediate rather than a biologically active molecule.

Logical and Workflow Diagrams

Given the lack of information on biological pathways, the following diagrams illustrate the logical workflows for the proposed syntheses of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide.

Caption: Proposed workflow for the synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide via acetylation.

Caption: Proposed workflow for the synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide via nitration.

Conclusion

N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide is a commercially available chemical intermediate with well-defined physicochemical properties. While detailed information regarding its discovery, historical development, and biological activity is not present in the public domain, its synthesis can be reliably achieved through standard organic chemistry transformations, primarily the acetylation of 4-nitro-2-(trifluoromethyl)aniline. The lack of data on its biological effects suggests its primary utility is as a precursor in the synthesis of more complex molecules for various industrial applications. Further research would be necessary to explore any potential biological activity of this compound.

References

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)acetanilide

This technical guide provides a comprehensive overview of 4-Nitro-2-(trifluoromethyl)acetanilide, a key chemical intermediate in various industrial applications. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound, with the CAS number 395-68-6, is a substituted acetanilide derivative. Its chemical structure incorporates a nitro group and a trifluoromethyl group on the phenyl ring, which significantly influence its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | [1] |

| CAS Number | 395-68-6 | [2][3] |

| Molecular Formula | C₉H₇F₃N₂O₃ | [2][3] |

| Molecular Weight | 248.16 g/mol | [2][3] |

| Melting Point | 146-150 °C | [2][4] |

| Boiling Point | 371.8 °C at 760 mmHg | [2] |

| Density | 1.478 g/cm³ | [2] |

| Appearance | Yellow crystalline powder | [3] |

| Solubility | Sparingly soluble in water, soluble in ethanol and acetone | [3] |

Table 2: Spectral Data for this compound (Predicted)

| Spectral Data Type | Predicted Values | Reference(s) |

| Mass Spectrum (m/z) | [M+H]⁺: 249.04816, [M+Na]⁺: 271.03010 | [5] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes, both involving standard organic reactions. The choice of route may depend on the availability of starting materials and desired purity.

Route 1: Acetylation of 4-nitro-2-(trifluoromethyl)aniline

This is a direct and common method for the synthesis of acetanilides.

-

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-nitro-2-(trifluoromethyl)aniline in a suitable solvent such as glacial acetic acid or an inert aprotic solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the cooled solution with continuous stirring. The addition of a catalytic amount of a strong acid like sulfuric acid can be employed to accelerate the reaction when using less reactive solvents.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and acetic anhydride.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Route 2: Nitration of N-(2-(trifluoromethyl)phenyl)acetamide

This route involves the nitration of a pre-formed acetanilide.

-

Experimental Protocol:

-

Dissolve N-(2-(trifluoromethyl)phenyl)acetamide in a mixture of concentrated sulfuric acid and glacial acetic acid in a flask cooled in an ice-salt bath.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature low.

-

Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10-20°C.

-

After the addition, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the resulting solid, wash with cold water until the washings are neutral, and then dry.

-

The crude product will be a mixture of ortho and para isomers. The desired para-isomer, this compound, can be separated and purified by fractional crystallization from ethanol, as the ortho-isomer is generally more soluble.[6]

-

Below is a graphical representation of the more direct synthetic approach (Route 1).

Biological Activity and Applications

While this compound is primarily utilized as an intermediate in the synthesis of more complex molecules, the presence of the nitro and trifluoromethyl functional groups suggests potential for biological activity. These groups are known to be present in various pharmacologically active compounds.

-

Pharmaceutical Research: This compound serves as a building block for the development of new pharmaceutical agents.[2] The trifluoromethyl group can enhance properties such as metabolic stability and membrane permeability, which are desirable in drug candidates.

-

Agrochemicals: It is used as an intermediate in the synthesis of pesticides and other agricultural chemicals.[2]

-

Dyes and Pigments: The chromophoric nitro group makes it a useful precursor in the production of various colorants.[2]

Although no specific quantitative biological data for this compound has been identified in the reviewed literature, related compounds containing both nitro and trifluoromethyl moieties have been investigated for various activities, including as inhibitors of alpha-synuclein fibril formation. It is plausible that this compound could be explored for similar or other biological activities.

Safety and Handling

This compound is classified as an irritant.[7] Standard laboratory safety precautions should be observed when handling this compound.

-

Hazard Codes: Xi (Irritant)[2]

-

Safety Statements: S37/39 (Wear suitable gloves and eye/face protection)[2]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its synthesis is achievable through established organic chemistry methodologies. While direct biological activity data for this specific compound is limited in the public domain, its structural features suggest it as a promising scaffold for the development of new pharmaceuticals, agrochemicals, and materials. Further research into its biological effects could unveil novel applications.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 4'-Fluoro-2'-nitroacetanilide | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 7. Characterization of the interaction of 2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethyl- cyclohexane-1,3,5-trione with rat hepatic 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 4-Nitro-2-(trifluoromethyl)acetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of 4-Nitro-2-(trifluoromethyl)acetanilide. Based on a comprehensive review of structurally similar compounds and the known pharmacological effects of its constituent functional groups—a nitro group, a trifluoromethyl group, and an acetanilide core—this document outlines plausible therapeutic applications, relevant experimental protocols for activity assessment, and potential signaling pathways. While direct experimental data for this compound is limited in publicly available literature, this guide serves as a foundational resource to stimulate and direct future research and drug discovery efforts.

Introduction

This compound is an aromatic organic compound characterized by a central acetanilide structure substituted with a nitro group at the 4-position and a trifluoromethyl group at the 2-position. The presence of the electron-withdrawing nitro and trifluoromethyl groups is known to significantly influence the electronic properties and reactivity of the benzene ring, which can in turn impart a range of biological activities. Trifluoromethyl groups, in particular, are frequently incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Nitroaromatic compounds are known to possess a broad spectrum of bioactivities, including antimicrobial and anti-inflammatory effects. This guide synthesizes information from analogous compounds to postulate the potential biological profile of this compound.

Potential Biological Activities

Based on the biological activities of structurally related molecules, this compound is hypothesized to possess antimicrobial, anti-inflammatory, enzyme inhibitory, and androgen receptor modulatory activities.

Antimicrobial Activity

Nitro-containing compounds have a long history of use as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can induce oxidative stress and damage cellular macromolecules. Furthermore, studies on aniline derivatives containing trifluoromethyl and nitro groups have demonstrated significant antibacterial and antibiofilm properties. For instance, 4-amino-3-chloro-5-nitrobenzotrifluoride has shown efficacy against Vibrio parahaemolyticus and Vibrio harveyi.[1][2] Similarly, pyrazole derivatives with fluoro and nitro substitutions on an aniline moiety have exhibited moderate antibacterial activity.[3]

Anti-inflammatory Activity

Nitro compounds have been investigated for their anti-inflammatory properties. Some nitro-substituted benzamides, for example, have been shown to inhibit the production of pro-inflammatory cytokines.[4] The mechanism often involves the modulation of inflammatory signaling pathways. Electrophilic nitro-fatty acids, for instance, are known to exert anti-inflammatory effects through various mechanisms, including the activation of Nrf2 and inhibition of NF-κB signaling.[5]

Enzyme Inhibition

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: A compound with a similar 2-nitro-4-(trifluoromethyl)benzoyl moiety has been identified as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism. This suggests a potential application as a herbicide or for the treatment of metabolic disorders.

Protease Inhibition: Trifluoromethyl ketones are well-established inhibitors of serine and cysteine proteases. The highly electrophilic carbonyl carbon of the trifluoromethyl ketone moiety can form a stable hemiacetal or hemiketal with active site serine or cysteine residues, respectively, leading to potent and often time-dependent inhibition.[6] While this compound is not a ketone, its structural elements suggest that derivatives could be designed as protease inhibitors.

Androgen Receptor (AR) Modulation

The positional isomer, 4'-Nitro-3'-(trifluoromethyl)acetanilide, is a known metabolite of Flutamide, a nonsteroidal antiandrogen. This suggests that this compound might also interact with the androgen receptor. Nonsteroidal compounds containing the trifluoromethylphenyl moiety are known to be potent modulators of the human androgen receptor.[7]

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, providing a basis for predicting its potential potency.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Activity Metric | Value | Reference |

| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | MIC | 100 µg/mL | [1][2] |

| 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | MIC | 50 µg/mL | [1][2] |

| Fluoro and nitro substituted aniline pyrazole derivative | Gram-positive bacteria | MIC | 6.25 µg/mL | [3] |

Table 2: Enzyme Inhibition by Related Compounds

| Compound | Target Enzyme | Activity Metric | Value | Reference |

| Trifluoromethyl-containing captopril analog | Angiotensin Converting Enzyme | IC50 | 3 x 10⁻¹⁰ M | [8] |

| Trifluoromethyl ketone inhibitor | SARS-CoV 3CL Protease | Kᵢ | 0.3 µM | [6] |

Table 3: Androgen Receptor Binding of Related Compounds

| Compound | Receptor | Activity Metric | Value | Reference |

| (2R)-3-bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | Androgen Receptor (Human) | Ki | 0.300 nM | [9] |

| 4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one derivative | Androgen Receptor (Human) | EC50 | 3 nM | [9] |

Experimental Protocols

This section details methodologies for assessing the potential biological activities of this compound.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Methodology: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium to mid-log phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL. Prepare a series of twofold dilutions in sterile broth medium in a 96-well microtiter plate.

-

Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory potential of the compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: Griess Assay for Nitrite Determination

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (untreated cells).

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production.

HPPD Inhibition Assay

Objective: To determine the inhibitory activity of the compound against 4-hydroxyphenylpyruvate dioxygenase.

Methodology: Spectrophotometric Assay

-

Enzyme and Substrate Preparation: Purify recombinant HPPD enzyme. Prepare a solution of the substrate, 4-hydroxyphenylpyruvate (HPPA).

-

Assay Mixture: In a 96-well plate, prepare an assay mixture containing buffer, ascorbate, and purified HPPD.

-

Inhibition Assay: Add varying concentrations of this compound to the wells and pre-incubate with the enzyme for a defined period.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the HPPA substrate. Monitor the enzymatic reaction by measuring the increase in absorbance at a specific wavelength corresponding to the formation of the product, homogentisate, or by a coupled-enzyme assay.[10][11]

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

Androgen Receptor Binding Assay

Objective: To assess the binding affinity of the compound to the androgen receptor.

Methodology: Competitive Radioligand Binding Assay

-

Receptor Preparation: Prepare a cell lysate or cytosol fraction containing the androgen receptor from a suitable source (e.g., LNCaP cells, rat prostate).

-

Binding Reaction: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and increasing concentrations of this compound.

-

Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Potential Signaling Pathways

Based on the predicted biological activities, this compound may modulate several key signaling pathways.

Toll-Like Receptor (TLR) Signaling Pathway

Nitroaromatic compounds have the potential to modulate inflammatory responses, which are often mediated by Toll-like receptors (TLRs). TLRs are pattern recognition receptors that play a crucial role in the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs), TLRs initiate signaling cascades that lead to the activation of transcription factors such as NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines and type I interferons.[12][13][14] this compound could potentially inhibit this pathway, leading to an anti-inflammatory effect.

Caption: Hypothetical inhibition of the TLR/NF-κB signaling pathway.

Androgen Receptor Signaling Pathway

As a potential modulator of the androgen receptor, this compound could act as an antagonist, blocking the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR. This would prevent the receptor's translocation to the nucleus and subsequent transcription of androgen-responsive genes, a mechanism relevant in the treatment of prostate cancer.

Caption: Proposed antagonistic action on the Androgen Receptor signaling pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.

Caption: A general workflow for the biological evaluation of the target compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a strong theoretical basis exists for its potential as an antimicrobial, anti-inflammatory, and enzyme-inhibiting agent, as well as a modulator of the androgen receptor. The experimental protocols and potential signaling pathways outlined in this guide provide a robust framework for initiating a comprehensive investigation into the pharmacological profile of this compound. Further research is warranted to elucidate its specific biological targets and mechanisms of action, which could lead to the development of novel therapeutic agents.

References

- 1. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic nitro-fatty acids: anti-inflammatory mediators in the vascular compartment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonsteroidal androgen receptor agonists based on 4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BindingDB PrimarySearch_ki [bindingdb.org]

- 10. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Toll Like Receptors Signaling Pathways as a Target for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to the Reaction Mechanism of 4-Nitro-2-(trifluoromethyl)acetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthesis of 4-nitro-2-(trifluoromethyl)acetanilide, a key intermediate in the development of various pharmaceuticals and agrochemicals. The core of this synthesis lies in the electrophilic aromatic substitution, specifically the nitration of 2-(trifluoromethyl)acetanilide. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key analytical data for the final product.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The formation of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this multi-step process, a nitronium ion (NO₂⁺), the electrophile, attacks the electron-rich benzene ring of 2-(trifluoromethyl)acetanilide. The reaction is regioselective, with the position of the incoming nitro group being directed by the existing substituents on the aromatic ring.

The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene ring through resonance, thereby stabilizing the arenium ion intermediate. Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.

In the case of 2-(trifluoromethyl)acetanilide, the acetamido group at position 1 directs the incoming electrophile to the ortho (position 6) and para (position 4) positions. The trifluoromethyl group at position 2 directs the incoming electrophile to the meta positions (positions 4 and 6). Since both substituents direct the nitration to the 4- and 6-positions, a mixture of products is possible. However, the directing effect of the acetamido group is generally stronger, and the para position is sterically less hindered than the ortho position adjacent to the bulky trifluoromethyl group. Therefore, the major product of the reaction is this compound.

The overall reaction can be summarized in the following key steps:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

-

Nucleophilic Attack: The π electrons of the benzene ring of 2-(trifluoromethyl)acetanilide attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established procedures for the nitration of substituted acetanilides.

Materials:

-

2-(Trifluoromethyl)acetanilide

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-(trifluoromethyl)acetanilide in a minimal amount of concentrated sulfuric acid. The dissolution should be conducted in an ice bath to control the exothermic nature of the process.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of 2-(trifluoromethyl)acetanilide while maintaining the reaction temperature between 0 and 10 °C with vigorous stirring. Careful temperature control is crucial to prevent over-nitration and the formation of byproducts.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour to ensure the reaction goes to completion.

-

Pour the reaction mixture slowly onto a generous amount of crushed ice with constant stirring. This will cause the crude this compound to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Dry the purified crystals in a vacuum oven.

Quantitative Data

The following table summarizes the key physical and quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₇F₃N₂O₃ | |

| Molecular Weight | 248.16 g/mol | |

| Melting Point | 144-146 °C | [1][2] |

| Appearance | Pale yellow solid | |

| Yield | 61-83% (based on similar reactions) | [3] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected data, based on the analysis of closely related compounds, are presented below.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.2 | s | 3H | -COCH₃ |

| ~ 7.8 | d | 1H | Ar-H |

| ~ 8.2 | dd | 1H | Ar-H |

| ~ 8.5 | d | 1H | Ar-H |

| ~ 9.5 | br s | 1H | -NH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~ 25 | -COCH₃ |

| ~ 120 (q) | -CF₃ |

| ~ 122 | Ar-C |

| ~ 125 | Ar-C |

| ~ 128 | Ar-C |

| ~ 135 | Ar-C |

| ~ 140 | Ar-C |

| ~ 145 | Ar-C |

| ~ 169 | -C=O |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H stretch |

| ~ 1700 | C=O stretch (amide I) |

| ~ 1560, 1350 | N-O stretch (nitro group) |

| ~ 1300-1100 | C-F stretch |

| ~ 1520 | N-H bend (amide II) |

| ~ 850 | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 248 | [M]⁺ |

| 206 | [M - C₂H₂O]⁺ |

| 160 | [M - C₂H₂O - NO₂]⁺ |

Visualizations

The following diagrams illustrate the key aspects of the reaction mechanism and a typical experimental workflow.

Caption: Reaction mechanism for the nitration of 2-(trifluoromethyl)acetanilide.

References

Spectroscopic and Synthetic Overview of 4-Nitro-2-(trifluoromethyl)acetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-2-(trifluoromethyl)acetanilide is a halogenated nitroaromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its spectroscopic properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance based on related structures. Due to the limited availability of experimental data, this guide incorporates predicted spectroscopic information to provide a foundational understanding of the molecule's characteristics.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₉H₇F₃N₂O₃ and a molecular weight of 248.16 g/mol .[1][2]

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃N₂O₃ | [1] |

| Molecular Weight | 248.16 g/mol | [1] |

| Melting Point | 146-150 °C | [1] |

| IUPAC Name | N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | [1] |

| CAS Number | 395-68-6 | [1] |

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra, the following data has been predicted based on established computational models. These predictions serve as a reference for the identification and characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 | d | 1H | Ar-H |

| ~ 8.3 | dd | 1H | Ar-H |

| ~ 7.8 | d | 1H | Ar-H |

| ~ 7.5 | br s | 1H | N-H |

| ~ 2.3 | s | 3H | -C(O)CH₃ |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show signals corresponding to the nine carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 169 | -C=O |

| ~ 147 | Ar-C (C-NO₂) |

| ~ 140 | Ar-C (C-NH) |

| ~ 128 (q) | -CF₃ |

| ~ 127 | Ar-C |

| ~ 125 | Ar-C |

| ~ 122 (q) | Ar-C (C-CF₃) |

| ~ 119 | Ar-C |

| ~ 25 | -CH₃ |

IR Spectroscopy (Predicted)

The predicted infrared spectrum would display characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3300 | N-H stretch |

| ~ 1700 | C=O stretch (Amide I) |

| ~ 1580, 1350 | N-O asymmetric and symmetric stretch (NO₂) |

| ~ 1540 | N-H bend (Amide II) |

| ~ 1300-1100 | C-F stretch |

Mass Spectrometry

While experimental GC-MS data is noted to exist, it is not publicly accessible.[2] High-resolution mass spectrometry would be expected to show the molecular ion peak [M]⁺ at m/z 248.0409.

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the acetylation of the commercially available precursor, 4-nitro-2-(trifluoromethyl)aniline.

Materials:

-

4-Nitro-2-(trifluoromethyl)aniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Pyridine (optional, as catalyst)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-nitro-2-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane.

-

To this solution, add acetic anhydride (1.1 - 1.5 eq). A catalytic amount of pyridine can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acid byproducts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Workflow Diagram:

Potential Biological Significance and Signaling Pathways

While no specific biological signaling pathways have been elucidated for this compound, the presence of the nitro and trifluoromethyl functional groups on an aniline scaffold suggests potential bioactivity. Compounds with similar structural motifs have been investigated for various therapeutic applications.

Nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer effects.[3] The trifluoromethyl group is a common bioisostere for other functional groups and is often incorporated into drug candidates to enhance metabolic stability and lipophilicity.[4]

Derivatives of nitro- and/or trifluoromethyl-phenyl have been explored as inhibitors of alpha-synuclein fibril aggregation, which is implicated in neurodegenerative diseases like Parkinson's disease.[5] Furthermore, related compounds have shown potential as non-steroidal anti-androgens for the treatment of prostate cancer.[6]

Based on the known activities of structurally similar molecules, a hypothetical signaling pathway that could be modulated by this compound in a cancer context might involve the inhibition of key protein kinases or transcription factors that are crucial for cancer cell proliferation and survival.

Hypothetical Signaling Pathway Diagram:

Conclusion

This technical guide provides a foundational spectroscopic and synthetic overview of this compound. While experimental spectroscopic data is currently lacking, the predicted data and a reliable synthetic protocol offer a strong starting point for researchers. The potential for biological activity, inferred from structurally related compounds, highlights the need for further investigation into the medicinal chemistry applications of this molecule. The experimental validation of the predicted spectroscopic data and the exploration of its biological effects are promising avenues for future research.

References

- 1. 4'-Nitro-2'-(trifluoromethyl)acetanilide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthetic Approaches for 2-Acetamido-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the physical and chemical properties of 2-acetamido-5-nitrobenzotrifluoride is limited in publicly available literature. The information presented herein is a technical guide based on established chemical principles and data from closely related structural analogs. All experimental protocols are provided as representative examples and should be adapted and optimized for specific laboratory conditions.

Introduction

2-Acetamido-5-nitrobenzotrifluoride, also known as N-(4-nitro-2-(trifluoromethyl)phenyl)acetamide, is a trifluoromethyl-substituted aromatic compound. The presence of the trifluoromethyl group (-CF3), a strong electron-withdrawing group, significantly influences the electronic properties of the benzene ring, impacting its reactivity and the acidity of the N-H proton of the acetamido group. The nitro group (-NO2) further deactivates the ring towards electrophilic substitution and provides a potential site for chemical modification through reduction. These structural features make it a compound of interest for medicinal chemistry and materials science, potentially serving as a building block for more complex molecules.

Proposed Synthetic Pathway

A plausible synthetic route to 2-acetamido-5-nitrobenzotrifluoride can be envisioned through a two-step process starting from the commercially available 2-amino-5-nitrobenzotrifluoride. This involves the protection of the amino group via acetylation. An alternative pathway could involve the nitration of N-(2-(trifluoromethyl)phenyl)acetamide, though this may lead to a mixture of isomers.

Caption: Proposed synthesis of 2-acetamido-5-nitrobenzotrifluoride via acetylation.

Physicochemical Properties

| Property | 5-Acetamido-2-nitrobenzotrifluoride[1] | 2-Acetylamino-3-nitro-5-fluorobenzotrifluoride[1] | N-[4-(Trifluoromethyl)phenyl]acetamide[2] |

| CAS Number | 393-12-4 | Not available | 351-36-0 |

| Molecular Formula | C₉H₇F₃N₂O₃ | C₉H₆F₄N₂O₃ | C₉H₈F₃NO |

| Molecular Weight | 248.16 g/mol | 266.15 g/mol | 203.16 g/mol |

| Appearance | Not specified | White needles[1] | Not specified |

| Melting Point | Not available | 179.5-180 °C[1] | Not specified |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not specified | Recrystallized from 50% aqueous ethanol[1] | Not specified |

Experimental Protocols

The following are detailed, generalized methodologies for the key synthetic steps based on established procedures for similar compounds.

Acetylation of 2-Amino-5-nitrobenzotrifluoride

This protocol is adapted from standard procedures for the acetylation of anilines.

Caption: Generalized workflow for the acetylation of an aminobenzotrifluoride derivative.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrobenzotrifluoride in glacial acetic acid.

-

Reagent Addition: To the stirred solution, slowly add a molar excess of acetic anhydride.

-

Reaction: Heat the reaction mixture to reflux for a period sufficient to ensure complete reaction, typically 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Nitration of N-(2-(Trifluoromethyl)phenyl)acetamide

This protocol describes a general method for the nitration of an acetanilide derivative. Note that this reaction may produce a mixture of isomers, and the desired 5-nitro isomer would need to be separated.

References

An In-depth Technical Guide to the Solubility Profile of 4-Nitro-2-(trifluoromethyl)acetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Nitro-2-(trifluoromethyl)acetanilide, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for its determination.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug development and chemical synthesis, influencing bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For this compound, understanding its solubility in various media is essential for its effective use in research and manufacturing.

Qualitative Solubility Profile

General literature indicates that this compound exhibits a solubility profile typical of many aromatic nitro compounds, with low aqueous solubility and higher solubility in organic solvents.[1] This is attributed to the presence of the non-polar trifluoromethyl group and the aromatic ring, which dominate over the polar nitro and amide functionalities in terms of overall molecular polarity.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Reference |

| Water | Sparingly soluble | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[2][3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus

-

This compound

-

Selected solvent (e.g., water, ethanol, acetone)

-

Conical flask with stopper

-

Analytical balance

-

Volumetric pipette (e.g., 10 mL)

-

Evaporating dish (pre-weighed)

-

Thermostatic water bath or heating mantle

-

Drying oven

-

Filtration apparatus (e.g., filter paper, funnel)

-

Spatula

-

Glass stirring rod

Procedure

-

Preparation of Saturated Solution:

-

Add a measured volume of the chosen solvent to a conical flask.

-

Gradually add an excess amount of this compound to the solvent while continuously stirring. The presence of undissolved solid at the bottom of the flask indicates that a saturated solution has been formed.[2]

-

To ensure equilibrium is reached, the flask should be sealed and agitated in a thermostatic water bath at a constant temperature for a prolonged period (e.g., 24 hours).[5]

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully filter the supernatant to remove any suspended particles.

-

Using a volumetric pipette, transfer a precise volume (e.g., 10 mL) of the clear, saturated solution into a pre-weighed evaporating dish.[2]

-

-

Solvent Evaporation:

-

Gently heat the evaporating dish to evaporate the solvent. For organic solvents, this should be done in a well-ventilated fume hood.

-

Once the bulk of the solvent has evaporated, place the evaporating dish in a drying oven set to a temperature below the melting point of this compound (Melting Point: 144-146°C) to remove any residual solvent.[6]

-

-

Weighing and Calculation:

-

Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.[2]

-

Repeat the drying and weighing process until a constant weight is achieved.

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of dish with solute - Weight of empty dish) / Volume of solution pipetted (mL) * 100

-

Experimental Workflow Diagram

References

Methodological & Application

Synthesis Protocol for 4-Nitro-2-(trifluoromethyl)acetanilide: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide, a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1] The synthesis is a two-step process commencing with the acetylation of 2-(trifluoromethyl)aniline, followed by the nitration of the resulting 2-(trifluoromethyl)acetanilide. This protocol is based on established methods for the nitration of acetanilide derivatives and is intended to provide a comprehensive guide for researchers. While specific yield and complete spectral data for this exact compound are not widely published, this document provides expected physicochemical properties and a generalized procedure.

Introduction

This compound is a substituted aromatic compound containing both a nitro group and a trifluoromethyl group. These functional groups are of significant interest in medicinal chemistry and materials science due to their influence on the electronic and lipophilic properties of molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the nitro group is a versatile precursor for the synthesis of anilines and other functional groups. The reliable synthesis of this compound is therefore a critical step for further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 395-68-6 | [2][3] |

| Molecular Formula | C9H7F3N2O3 | [2][3] |

| Molecular Weight | 248.16 g/mol | [2][3] |

| Melting Point | 144-150 °C | [2][4][5] |

| Appearance | Expected to be a solid | N/A |

| Purity | 97% (commercially available) | [6] |

Synthesis Pathway

The synthesis of this compound proceeds through a two-step reaction pathway. The first step is the protection of the amino group of 2-(trifluoromethyl)aniline via acetylation to form 2-(trifluoromethyl)acetanilide. The second step is the electrophilic aromatic substitution (nitration) of the activated aromatic ring.

Caption: Overall synthesis pathway for this compound.

Experimental Protocol

This protocol is a generalized procedure adapted from established methods for the nitration of acetanilides. Researchers should exercise caution and perform appropriate risk assessments before conducting any chemical synthesis.

Step 1: Acetylation of 2-(Trifluoromethyl)aniline

-

In a fume hood, dissolve 2-(trifluoromethyl)aniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-